molecular formula C11H9F3N2O2 B3054622 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione CAS No. 61352-54-3

1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione

Cat. No.: B3054622
CAS No.: 61352-54-3
M. Wt: 258.2 g/mol
InChI Key: BHWNEQDLOZNORH-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione (CAS: 61352-54-3) is a benzodiazepine derivative with a molecular formula of C₁₁H₉F₃N₂O₂ and a molar mass of 258.2 g/mol . Its structure features a seven-membered diazepine ring fused to a benzene core, with a trifluoromethyl (-CF₃) group at position 7 and a methyl (-CH₃) group at position 1 (Figure 1). The trifluoromethyl substituent is a strong electron-withdrawing group, which enhances metabolic stability and influences lipophilicity compared to non-fluorinated analogs. This compound belongs to a broader class of 1,4-benzodiazepines, which are historically significant for their pharmacological activities, though its specific biological applications remain unreported in the available literature .

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNEQDLOZNORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615358
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61352-54-3
Record name 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of a quinazoline derivative with a primary amine such as methylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation.

    Final Modifications:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as nucleophilic substitution and cyclization reactions. For instance, the introduction of trifluoromethyl groups can enhance the lipophilicity and bioactivity of the resultant benzodiazepines .

Central Nervous System Disorders

Benzodiazepines are primarily known for their anxiolytic, sedative, and anticonvulsant properties. Research indicates that compounds like this compound may exhibit significant activity at the GABA_A receptor sites, which are crucial in mediating inhibitory neurotransmission in the brain . This makes them potentially useful in treating conditions such as:

  • Anxiety Disorders : Their anxiolytic effects could provide relief for patients suffering from generalized anxiety disorder (GAD) and panic disorders.
  • Insomnia : As sedatives, these compounds may help in managing sleep disorders by enhancing sleep onset and duration.
  • Epilepsy : Their anticonvulsant properties could be beneficial in controlling seizure activities.

Cancer Research

Recent studies have explored the role of benzodiazepines as PARP inhibitors in cancer therapy. The compound has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapy and radiotherapy by preventing them from repairing DNA damage .

Case Study 1: PARP Inhibition

A study focused on synthesizing various benzodiazepine derivatives found that introducing a trifluoromethyl group significantly enhanced PARP inhibitory activity. The compound exhibited a notable inhibition rate exceeding 50%, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuropharmacology

Another research effort evaluated the binding affinity of various benzodiazepine ligands at GABA_A receptors. The findings suggested that compounds like this compound could serve as effective modulators of these receptors, with implications for treating anxiety and seizure disorders .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
This compoundStructurePARP Inhibition
RucaparibStructurePARP Inhibition
ClotiazepamStructureAnxiolytic

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzodiazepine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally similar analogs from the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target compound (61352-54-3) -CF₃ (7), -CH₃ (1) C₁₁H₉F₃N₂O₂ 258.2 Trifluoromethyl group enhances stability
7-Chloro-1-methyl-5-phenyl analog -Cl (7), -CH₃ (1), -Ph (5) C₁₇H₁₄ClN₃O₂ 339.76 Chlorine substitution; phenyl at C5
7-Nitro-1-methyl-5-phenyl analog (2011-67-8) -NO₂ (7), -CH₃ (1), -Ph (5) C₁₇H₁₄N₄O₃ 338.32 Nitro group; increased polarity
Naphthofuran-fused diazepines Naphthofuran moiety (C8) Varies ~350–400 Extended aromatic system; antimicrobial activity

Key Observations:

Substituent Effects: The -CF₃ group in the target compound offers superior metabolic stability compared to -Cl or -NO₂ in analogs . Fluorinated groups are known to reduce oxidative degradation in vivo.

Biological Activity Trends :

  • Chlorinated analogs (e.g., 7-chloro derivatives) are associated with anticonvulsant properties in related benzodiazepines .
  • Nitro-substituted derivatives (e.g., 7-nitro compounds) often exhibit antimicrobial activity due to their electron-deficient aromatic systems .
  • Naphthofuran-fused diazepines (as in ) demonstrate broad-spectrum antimicrobial activity, attributed to their extended conjugated systems enhancing membrane penetration.

Physicochemical Properties: The target compound’s lower molar mass (258.2 vs. 338–340 g/mol for phenyl-containing analogs) suggests better bioavailability and diffusion across biological barriers. The -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to polar -NO₂ (logP ~1.8) or moderately lipophilic -Cl (logP ~2.0) .

Discussion of Substituent Impact on Function

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl) :
    -CF₃ is more electronegative and bulkier than -Cl, which may alter receptor binding kinetics. For example, in anticonvulsant studies, -Cl analogs show higher GABA receptor affinity, while -CF₃ could enhance blood-brain barrier penetration .
  • Nitro (-NO₂) vs. Trifluoromethyl (-CF₃): -NO₂ groups increase oxidative stress in microbial cells, making them effective antimicrobial agents. In contrast, -CF₃’s stability may favor long-acting therapeutic effects .

Biological Activity

1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its pharmacological potential based on recent research findings.

Synthesis

The synthesis of benzodiazepines, including this compound, typically involves several methods. One notable approach is the reaction of substituted aminobenzophenones with various reagents under controlled conditions. For example, continuous flow synthesis techniques have been employed to enhance yield and purity in the production of these compounds .

Structure-Activity Relationships (SAR)

Recent studies have focused on understanding how modifications to the benzodiazepine structure affect biological activity. The presence of a trifluoromethyl group at position 7 has been shown to significantly influence receptor binding affinity and overall pharmacological efficacy. Compounds with similar substitutions have exhibited varying degrees of activity against benzodiazepine receptors, which are crucial for their anxiolytic and anticonvulsant properties .

Table 1: Structure-Activity Relationships of Benzodiazepines

Compound NameSubstitutionBiological ActivityReference
1-Methyl-7-(CF₃)-1H-benzodiazepineCF₃ at position 7High receptor affinity
FlunitrazepamCl at position 2Anxiolytic and sedative
LorazepamOH at position 2'Anxiolytic

Biological Activity

The biological activity of this compound has been evaluated primarily through its interaction with various neurotransmitter systems. The compound demonstrates significant binding affinity for GABA_A receptors, which are integral to its anxiolytic effects.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Anxiolytic Effects : In a study examining the anxiolytic properties of various benzodiazepines, 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine showed promising results in reducing anxiety levels in animal models when compared to standard treatments like diazepam .
  • Anticonvulsant Activity : Another investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in induced models. The mechanism was attributed to enhanced GABAergic transmission .
  • Cognitive Effects : Research has also explored the cognitive effects associated with this compound. It was found that while exhibiting anxiolytic properties, it did not impair cognitive functions significantly compared to other benzodiazepines .

Q & A

Q. What are the key synthetic routes for 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione?

Methodological Answer: The synthesis typically involves multi-step protocols starting from accessible precursors. A validated route includes:

  • Step 1 : Formation of the benzodiazepine core via cyclization of substituted anthranilic acid derivatives.
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or halogen-exchange reactions under catalytic conditions.
  • Step 3 : Methylation at the N1 position using methyl halides or dimethyl sulfate in basic media.
    Critical intermediates are isolated and characterized (e.g., via 1H^1H-NMR, IR, and HPLC) to ensure purity before proceeding .

Table 1 : Representative Synthetic Steps and Yields

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1CyclizationPOCl₃, DMF (80°C, 6h)65–70
2TrifluoromethylationCF₃I, CuI, DMF (120°C, 12h)50–55
3N-MethylationCH₃I, K₂CO₃, acetone (reflux)85–90

Q. How is structural characterization performed for this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., methyl group at N1, trifluoromethyl at C7). For example, 1H^1H-NMR signals for the methyl group appear as singlets at δ 3.0–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.1).
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretches (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What primary biological activities have been evaluated for this compound?

Methodological Answer: Anticonvulsant activity is assessed using:

  • Maximal Electroshock (MES) Test : Evaluates protection against tonic-clonic seizures (dose range: 30–100 mg/kg, i.p. in rodents).
  • Subcutaneous Pentylenetetrazol (scPTZ) Test : Screens for petit mal epilepsy protection (ED₅₀ calculation required).
  • Neurotoxicity Screening : Rotarod test identifies motor impairment thresholds (doses >100 mg/kg often show toxicity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

Methodological Answer:

  • Catalyst Selection : Use CuI or Pd catalysts for efficient trifluoromethylation .
  • Temperature Control : Maintain 80–100°C during cyclization to avoid side products .
  • Purification Strategies : Column chromatography or recrystallization improves intermediate purity (>98% by HPLC) .

Q. How to resolve contradictions in pharmacological data across different seizure models?

Methodological Answer:

  • Model-Specific Mechanisms : MES tests voltage-gated Na⁺ channels, while scPTZ targets GABAₐ receptors. Cross-validate using molecular docking (e.g., AutoDock Vina) to assess binding affinity to both targets .
  • Dose-Response Curves : Perform parallel ED₅₀ calculations for MES and scPTZ to identify selective anticonvulsant profiles .

Q. What advanced analytical methods elucidate its solid-state properties?

Methodological Answer:

  • Ultrasonic Velocity Studies : Measure compressibility and intermolecular interactions in DMSO. For example, ultrasonic velocity (1550 m/s) correlates with hydrogen-bonding strength in the crystal lattice .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm the diazepine ring conformation .

Q. What regulatory considerations apply to handling this compound?

Methodological Answer:

  • Controlled Substance Analogues : Structural similarity to clobazam (a Schedule IV drug) requires compliance with DEA guidelines for benzodiazepine derivatives .
  • Safety Protocols : Use fume hoods for synthesis (volatile intermediates) and MSDS-guided disposal for halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Reactant of Route 2
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione

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